3-Chlorotoluene-2,4,6-d3
Description
Significance of Stable Isotope Tracers in Mechanistic Organic Chemistry
In the realm of mechanistic organic chemistry, understanding the precise sequence of bond-breaking and bond-forming events is paramount. Stable isotope tracers, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), serve as powerful tools for elucidating these intricate reaction mechanisms. inflibnet.ac.inwikipedia.org By strategically placing a "heavy" isotope within a reactant molecule, chemists can follow its path and determine its ultimate location in the product. inflibnet.ac.in This information is crucial for confirming or refuting proposed reaction pathways. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are instrumental in detecting these isotopic labels and providing structural information about the resulting products. inflibnet.ac.in
Role of Deuterium in Elucidating Reaction Pathways and Structural Dynamics
The substitution of hydrogen with its heavier, stable isotope, deuterium, is a cornerstone of mechanistic studies. snnu.edu.cn This is largely due to the kinetic isotope effect (KIE) , a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced by one of its isotopes. libretexts.org The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will result in a significantly slower reaction rate. libretexts.org This observable change, known as a primary kinetic isotope effect, provides compelling evidence for the involvement of that specific C-H bond in the critical step of the reaction mechanism. princeton.edu
Even when the isotopically labeled bond is not broken in the rate-determining step, a smaller, secondary kinetic isotope effect can be observed. wikipedia.org These secondary effects can offer valuable insights into changes in hybridization and the electronic environment around the reaction center. princeton.edu
Contextual Importance of Deuterated Aromatic Hydrocarbons in Contemporary Chemical Science
Deuterated aromatic hydrocarbons, a class of compounds that includes 3-Chlorotoluene-2,4,6-d3, are of particular interest in modern chemical science. snnu.edu.cn These molecules are foundational building blocks in organic synthesis and are frequently used in the development of pharmaceuticals and advanced materials. snnu.edu.cntandfonline.com The introduction of deuterium into aromatic rings can influence a molecule's metabolic stability, a critical factor in drug design. d-nb.info By strategically replacing hydrogen atoms at sites vulnerable to metabolic degradation with deuterium, chemists can potentially slow down the breakdown of a drug, thereby enhancing its therapeutic efficacy. d-nb.info Furthermore, deuterated aromatic compounds are invaluable as internal standards in quantitative mass spectrometry, improving the accuracy of analytical measurements.
Specific Research Significance of this compound as a Model System
This compound serves as an excellent model system for a variety of research applications. Its specific deuteration pattern, with deuterium atoms at the 2, 4, and 6 positions of the toluene (B28343) ring, makes it particularly useful. vulcanchem.com In NMR spectroscopy, the absence of hydrogen signals at these positions simplifies the spectra, allowing for clearer analysis of molecular structure and interactions.
One of its most significant applications is as an internal standard in mass spectrometry. The mass difference between the deuterated standard and its non-deuterated counterpart allows for precise quantification of the analyte, correcting for variations in instrument response and sample matrix effects. This is crucial for accurate analysis in fields such as environmental monitoring, where it can be used to track the fate of chlorinated pollutants.
Furthermore, the isotopic labeling in this compound facilitates mechanistic studies of reactions involving aromatic compounds, such as electrophilic aromatic substitution and oxidation. By tracking the fate of the deuterium atoms, researchers can gain a deeper understanding of the underlying reaction pathways.
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds.
Table 1: Physicochemical Properties of 3-Chlorotoluene (B144806) and its Deuterated Analog
| Property | 3-Chlorotoluene | This compound |
| Molecular Formula | C₇H₇Cl vulcanchem.com | C₇H₄ClD₃ |
| Molecular Weight ( g/mol ) | 126.58 vulcanchem.com | 129.60 |
| Boiling Point (°C) | 160–162 vulcanchem.com | Slight increase expected |
| Density (g/cm³) | ~1.072 vulcanchem.com | Slightly higher than non-deuterated form |
| Solubility | Slightly soluble in water; miscible with many organic solvents smolecule.com | Often reduced solubility in non-polar solvents |
Table 2: Spectroscopic and Analytical Applications
| Application | Role of this compound | Key Advantage |
| Internal Standard (Mass Spectrometry) | Used to improve the accuracy of quantitative analyses. | Mass difference allows for clear differentiation from the non-deuterated analyte. |
| NMR Spectroscopy | Serves as a reference compound and aids in spectral simplification. | Absence of ¹H signals at deuterated positions reduces spectral complexity. |
| Mechanistic Studies | Acts as a tracer to elucidate reaction pathways. | The kinetic isotope effect provides insights into bond-breaking steps. libretexts.org |
| Environmental Tracing | Used to monitor the degradation and transport of chlorinated contaminants. | Isotopic label allows for tracking in complex environmental matrices. |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,5-trideuterio-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUNOBYRMOXQQ-QGZYMEECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Site Specific Deuteration of Aromatic Systems
Regioselective Deuterium-Hydrogen Exchange (H-D Exchange) Approaches
Regioselective H-D exchange is a powerful tool for the targeted deuteration of aromatic compounds. This approach relies on the selective activation of specific C-H bonds within a molecule, allowing for their replacement with C-D bonds. The choice of catalyst and reaction conditions plays a crucial role in determining the position and extent of deuterium (B1214612) incorporation.
Metal-Catalyzed Deuteration Strategies for Aromatic Rings
Transition metal catalysts are widely employed for the deuteration of aromatic rings due to their ability to activate otherwise inert C-H bonds. catalysis.de These methods can be classified as either homogeneous or heterogeneous catalysis, each offering distinct advantages.
Homogeneous catalysis involves the use of a soluble transition metal complex to facilitate the H-D exchange reaction. A notable example is the use of iridium complexes, such as [Ir(COD)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer), in the presence of a deuterium source like D₂O. This method has been successfully applied to the synthesis of 3-Chlorotoluene-2,4,6-d3. The reaction proceeds via a directed C-H activation strategy, where the catalyst selectively targets the ortho and para positions relative to the chlorine atom.
Ruthenium complexes have also shown promise in homogeneous H-D exchange reactions. For instance, ruthenium dihydrogen complexes can catalyze the deuteration of aromatic compounds using D₂O as the deuterium source at relatively mild temperatures. uni-koeln.de In the case of toluene (B28343), these catalysts have demonstrated a preference for deuteration at the meta and para positions. uni-koeln.de The choice of ligands attached to the metal center can significantly influence the catalytic activity and selectivity. uni-koeln.de
Table 1: Homogeneous Catalysis for Deuteration of Aromatic Rings
| Catalyst System | Substrate | Deuterium Source | Key Findings |
| [Ir(COD)Cl]₂ | 3-Chlorotoluene (B144806) | D₂O | >90% deuteration at the 2, 4, and 6 positions. |
| [Ru(dtbpmp)(η2-H2)H2] | Toluene | D₂O | Preferential deuteration at meta and para positions. uni-koeln.de |
Heterogeneous catalysts, such as platinum-on-carbon (Pt/C) and palladium-on-carbon (Pd/C), offer practical advantages like ease of separation and reusability. jst.go.jpnih.gov These catalysts are effective in promoting H-D exchange in aromatic compounds using D₂O as the deuterium source, often under a hydrogen atmosphere. jst.go.jpresearchgate.net
Research has shown that platinum catalysts generally exhibit a higher selectivity for the deuteration of aromatic positions, whereas palladium catalysts tend to favor the exchange of aliphatic hydrogens. researchgate.net For instance, Pt/C has been effectively used for the deuteration of various aromatic rings. jst.go.jpresearchgate.net The combination of Pd/C and Pt/C has been explored to achieve multiple deuterium incorporations, with a synergistic effect observed for the deuteration of sterically hindered positions on aromatic rings. thieme-connect.comresearchgate.net However, a challenge with these systems can be the potential for dehalogenation, especially with substrates containing halogen atoms. nih.gov
Table 2: Heterogeneous Catalysis for Deuteration of Aromatic Rings
| Catalyst System | Deuterium Source | Key Characteristics |
| Pt/C | D₂O/H₂ atmosphere | Higher selectivity for aromatic positions. jst.go.jpresearchgate.net |
| Pd/C | D₂O/H₂ atmosphere | Preferentially exchanges aliphatic hydrogens. researchgate.net |
| Pd/C and Pt/C (mixed) | D₂O/H₂ atmosphere | Synergistic effect for multiple deuterations. thieme-connect.comresearchgate.net |
Base-Mediated Deuteration Techniques for Aromatic Compounds
Base-mediated H-D exchange provides an alternative pathway for the deuteration of aromatic compounds, particularly those with acidic protons. osti.govacs.org This method avoids the use of expensive transition metals and can offer different regioselectivity compared to metal-catalyzed approaches.
The mechanism of base-catalyzed H-D exchange involves the deprotonation of the aromatic C-H bond by a strong base to form a carbanion intermediate. osti.gov This carbanion then reacts with a deuterium source, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to incorporate a deuterium atom. acs.org The acidity of the C-H bond is a critical factor, with more acidic protons being more readily exchanged. osti.gov The choice of base is also crucial; for example, potassium tert-butoxide (KOtBu) in DMSO-d₆ has been shown to be an effective system for the deuteration of various nitrogen-containing heterocycles. d-nb.inforesearchgate.net The reaction is proposed to proceed through the formation of a dimsyl anion, which acts as the deprotonating agent. d-nb.info
The regioselectivity of base-mediated deuteration is heavily influenced by the electronic properties of the substituents on the aromatic ring. acs.org Electron-withdrawing groups increase the acidity of the protons at the ortho and para positions, making them more susceptible to deprotonation and subsequent deuteration. Conversely, electron-donating groups decrease the acidity of these protons. This electronic influence plays a crucial role in determining the site of deuterium incorporation. acs.org For instance, in pyridines, the relative thermodynamic stability of the resulting anions dictates the distribution and degree of deuteration. d-nb.info By strategically placing temporary electron-withdrawing groups, it is possible to block certain positions and direct the deuteration to other sites. rsc.orgrsc.org
Acid-Catalyzed Deuteration Protocols
Acid-catalyzed deuteration represents a foundational method for hydrogen/deuterium (H/D) exchange in aromatic compounds. This approach typically relies on the principle of electrophilic aromatic substitution, where a deuteron (B1233211) (D+) acts as the electrophile, replacing a proton on the aromatic ring. The reaction is generally carried out using strong deuterated acids, such as D₂SO₄, or by employing a catalyst in the presence of a deuterium source like heavy water (D₂O). google.com The efficiency and regioselectivity of the exchange are heavily influenced by the nature of the substituents on the aromatic ring.
Recent protocols have focused on improving efficiency and reducing the harshness of reaction conditions. The use of transition metal catalysts, such as rhodium(III), has enabled the ortho-deuteration of aromatic compounds bearing directing groups like carboxylic acids, using D₂O as both the solvent and deuterium source under milder conditions than traditional strong acids. amazonaws.comnih.govacs.org While 3-chlorotoluene lacks a strong directing group like a carboxylic acid, areneium acid catalysis presents another viable pathway for the perdeuteration of polycyclic arenes. researchgate.net A simplified method involves dissolving the aromatic compound in a deuterated solvent and treating it with a strong acid, ensuring an equivalent ratio of deuterium atoms to aromatic hydrogens of at least 2. google.com
Table 1: Selected Acid-Catalyzed Deuteration Systems
| Catalyst/Acid System | Deuterium Source | Key Features | Reference |
|---|---|---|---|
| Cationic Rh(III) Complex | D₂O | Catalytic system for ortho-deuteration of acidic aromatics. nih.govacs.org | nih.govacs.org |
| Strong Acid (pKa ≤ 1) | Deuterated Solvent | Direct deuteration at room temperature. google.com | google.com |
Photoredox Catalysis for Dearomative Deuteration
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under mild conditions using visible light. In the context of deuteration, photoredox methods can facilitate the dearomative deuteration of (hetero)aromatics. chinesechemsoc.org This process typically involves the single-electron transfer (SET) from an excited photocatalyst to the aromatic substrate, generating a radical anion. This highly reactive intermediate can then be trapped by a deuterium donor, such as D₂O, to install one or more deuterium atoms, often leading to a dearomatized product which can subsequently re-aromatize.
This strategy has been successfully applied to a range of substrates, including indoles, benzofurans, and naphthalenes. researchgate.net The combination of photoredox catalysis with other catalytic modes, such as enzymatic or organocatalysis, has further expanded the scope to achieve complex dearomative functionalizations. chemrxiv.orgrsc.org For instance, an electrophotocatalytic protocol has been developed for the transition-metal-free deuteration of inert aromatics, using D₂O as an inexpensive deuterium source and overcoming challenges associated with high reduction potentials and overreduction. chinesechemsoc.org
The application of photoredox catalysis to 3-chlorotoluene would involve the selection of a suitable photocatalyst whose excited-state reduction potential is sufficient to reduce the aromatic ring. Upon formation of the 3-chlorotoluene radical anion, protonation by D₂O would occur at the positions of highest electron density, corresponding to the 2, 4, and 6 positions, to yield a deuterated cyclohexadienyl radical, which could then be further reduced and deuterated or oxidized to re-aromatize, yielding the desired this compound.
Hydrogen Isotope Exchange (HIE) Methods
Hydrogen Isotope Exchange (HIE) is one of the most direct and atom-economical methods for incorporating deuterium into organic molecules. digitellinc.com These methods can be broadly categorized into metal-catalyzed and metal-free protocols.
Transition-metal catalysis, particularly with noble metals like iridium, palladium, and rhodium, is a prominent approach for HIE on aromatic compounds. researchgate.netacs.org These reactions often require a directing group on the substrate to achieve high regioselectivity by facilitating C-H activation at a specific position, typically ortho to the directing group. acs.orgrsc.org
More recently, metal-free HIE methods have gained significant attention. One innovative approach utilizes catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in deuterated hexafluoroisopropanol (HFIP-d₁) and D₂O to achieve high levels of deuterium incorporation in phenols, anilines, and other aromatic compounds under ambient conditions. nih.govchemrxiv.org Another strategy leverages the enhanced basicity of aromatic compounds in their photoexcited state to enable selective deuteration at positions that are often inaccessible through traditional methods. nih.gov This metal-free approach uses the weak acid HFIP-d₁ as the deuterium source and avoids the need for transition metals or superacids. nih.gov
For the site-selective deuteration of 3-chlorotoluene, an HIE approach would rely on the intrinsic electronic properties of the substrate. The electron-donating methyl group and the electron-withdrawing but ortho-, para-directing chloro group would guide the H/D exchange to the desired 2, 4, and 6 positions. A metal-free system employing a triaryl carbenium as a mediator in D₂O has shown wide applicability for the late-stage deuteration of various compounds, representing a plausible route. researchgate.net
Functional Group Transformation Routes to Deuterated Arenes
Reductive Deamination of Deuterated Anilines
The reductive deamination of anilines offers a powerful and indirect route for the site-specific introduction of deuterium. This method involves the replacement of an amino group on an aromatic ring with a deuterium atom. The process typically proceeds via diazotization of the aniline (B41778) with a nitrite (B80452) source, followed by the reduction of the resulting diazonium salt.
A particularly efficient one-step protocol uses a biphasic mixture of water and a deuterated organic solvent, such as deuterated chloroform (B151607) (CDCl₃), which serves as the deuterium source. datapdf.com This method is notable for being fast, metal-free, and applicable to a wide range of substrates, both in solution and on a solid support. datapdf.com
To synthesize this compound using this strategy, a suitable precursor would be 5-amino-3-chlorotoluene. This precursor would first need to be deuterated at the 2, 4, and 6 positions via an appropriate H/D exchange reaction (such as an acid-catalyzed or HIE method). The resulting intermediate, 2,4,6-trideuterio-5-chloro-2-methylaniline, could then undergo reductive deamination. The amino group would be converted to a diazonium salt, which is subsequently reduced, with the amino group being replaced by a hydrogen atom (or deuterium, depending on the specific reducing agent and conditions), to yield the final product. More directly, applying the specific protocol from the literature, the deamination of 2,4,6-trideuterio-5-chloro-2-methylaniline in a biphasic system with CDCl₃ would ensure the introduction of a deuterium atom at the C-5 position, though for the target molecule, a protic source would be needed after initial deuteration. A more straightforward application is the removal of an amino group from a pre-deuterated ring.
Table 2: Conditions for Reductive Deamination of Anilines
| Reagents | Deuterium Source | Key Features | Reference |
|---|---|---|---|
| tert-Butyl nitrite | CDCl₃ / H₂O | Biphasic, metal-free, one-step method. | datapdf.com |
Indirect Deuteration via Deuterated Reagents
Indirect deuteration involves the use of pre-labeled building blocks or reagents that are incorporated into the final molecule through standard organic reactions. This strategy allows for precise control over the location and number of deuterium atoms. The synthesis of deuterated molecules is achieved by incorporating deuterium-containing functional groups or synthons, rather than performing a late-stage H/D exchange on the final molecule. nih.gov
A variety of deuterated reagents are available, and numerous methods have been developed to use them effectively. For example, deuterated aldehydes can be synthesized via N-heterocyclic carbene (NHC) catalysis and then used as building blocks for more complex molecules. nih.gov Another innovative method involves a copper-catalyzed deacylative deuteration, where a methylketone group acts as a traceless handle to install deuterium atoms at specific alkyl positions using D₂O as the source. nih.govacs.org
For the synthesis of this compound, one could envision a synthetic route starting from a deuterated precursor like toluene-d3 (B73822) (methyl group deuterated) or a perdeuterated benzene (B151609) ring. A more targeted approach could involve a cross-coupling reaction. For instance, 1,5-dichloro-2,4,6-trideuterio-3-methylbenzene could potentially undergo a selective reduction or coupling at the C-5 position to replace one chlorine atom, or a suitably protected boronic acid derivative of 2,4,6-trideuterio-3-methylbenzene could be coupled with a chlorinating agent. This approach hinges on the availability of the required deuterated starting materials.
Emerging Synthetic Technologies for Deuterated Aromatic Compounds
The field of deuteration is continually evolving, with new technologies emerging to address the challenges of cost, efficiency, and sustainability. Two prominent areas of development are flow synthesis and electrochemical methods.
Flow synthesis, particularly when combined with microwave heating, offers significant advantages over traditional batch processing. tn-sanso.co.jp This technology enables rapid heating and cooling, high reaction efficiency, and improved process control. For H-D exchange reactions that typically require high temperatures and pressures with D₂O, a flow-type microwave reactor can greatly enhance throughput and reduce the amount of expensive D₂O required. tn-sanso.co.jp This method has been successfully applied to compounds like aniline and toluene and could be adapted for the scaled-up production of this compound.
Electrochemical synthesis is another green and cost-effective technology being applied to deuteration. rsc.org These methods use electricity as a clean reagent to drive reactions under mild conditions. One novel approach employs a graphene oxide membrane reactor for the electrolysis of a glucose-heavy water mixture to generate atomic deuterium species (D*), which can then deuterate C(sp³)–H bonds in aromatic compounds like toluene. rsc.org Electrocatalytic dehalogenative deuteration provides another route, using an electric current to reduce organic halides in the presence of D₂O, offering high functional group tolerance and avoiding toxic reagents. xmu.edu.cn These emerging technologies hold the promise of making deuterated compounds like this compound more accessible and affordable for various applications.
Flow Chemistry Approaches for Efficient Deuteration
Flow chemistry, which involves performing reactions in a continuously flowing stream within a reactor, offers significant advantages over traditional batch methods for deuteration. tn-sanso.co.jpcolab.ws This approach allows for superior control over reaction parameters such as temperature, pressure, and reaction time, which can enhance reaction efficiency and regioselectivity. researchgate.net
Key features of flow chemistry in deuteration include:
Enhanced Safety and Scalability: Generating hazardous reagents like D₂ gas in situ through methods like electrolysis of D₂O enhances safety. researchgate.net The continuous nature of flow systems also allows for easier scaling up of production compared to the limitations of batch reactor sizes. tn-sanso.co.jpresearchgate.net
Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, significantly reducing reaction times. tn-sanso.co.jp For example, a continuous-flow method using a heterogeneous platinum-on-carbon catalyst has been shown to achieve deuteration of aromatic compounds within a 60-second residence time. oup.com
High Purity: The precise control over reaction conditions in a flow system can lead to crude products with purities as high as 99%, minimizing the need for extensive purification steps. researchgate.net This methodology has been successfully applied to various aromatic compounds, demonstrating its broad applicability. oup.com
Microwave-Assisted Deuteration Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the deuteration of aromatic compounds. rsc.org Microwave irradiation directly heats the reaction mixture by interacting with molecules possessing a dipole moment, such as D₂O, leading to rapid and uniform heating. tn-sanso.co.jp This can dramatically reduce reaction times from hours or even days to mere minutes. rsc.orgnih.gov
Research has demonstrated that microwave-assisted H-D exchange can lead to excellent deuterium incorporation in significantly shorter times than conventional heating. rsc.org For instance, the deuteration of dimethyl-2,2'-bipyridine was achieved in just 15 minutes with microwave heating at 170°C, yielding a quantitative conversion with high regioselectivity for the methyl groups. rsc.org In contrast, conventional methods often require prolonged reaction times at high temperatures. rsc.org The combination of microwave heating with flow reactors creates a highly efficient system for synthesizing deuterated aromatic compounds, benefiting from both rapid heating and the precise control of a flow setup. tn-sanso.co.jp
Challenges in Achieving High Isotopic Purity and Precise Regioselectivity
Despite the advancements in synthetic methods, achieving perfect isotopic purity and regioselectivity in the synthesis of compounds like this compound remains a significant challenge.
Isotopic Purity: This refers to the percentage of molecules that have been successfully deuterated at the target positions. Achieving high isotopic purity (often >98%) is critical for many applications. nih.govgoogle.com Challenges include incomplete reactions and back-exchange, where the incorporated deuterium atom is replaced by a proton from the solvent or residual water. The isotopic purity of the deuterium source itself (e.g., D₂O) is a limiting factor. google.com Analytical techniques like high-resolution mass spectrometry (HRMS) are essential for accurately determining the isotopic purity of the final product. nih.govresearchgate.net
Regioselectivity: This is the challenge of ensuring that deuterium is incorporated only at the desired positions (e.g., positions 2, 4, and 6) and not at other sites on the molecule. chemrxiv.org In 3-chlorotoluene, the existing chloro and methyl groups direct incoming reagents to specific positions on the aromatic ring. While this can be exploited to achieve the desired substitution pattern, competing reactions can lead to a mixture of isomers that are difficult to separate. acs.org The choice of catalyst and reaction conditions is crucial for controlling regioselectivity. snnu.edu.cnnih.gov For example, iridium-based catalysts are often used for ortho-C-H deuteration, while other transition metals may be required for different substitution patterns. snnu.edu.cn The development of methods for meta-C–H deuteration remains a particular challenge in the field. acs.org
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of molecules. studymind.co.uk For isotopically labeled compounds, different NMR experiments can be employed to confirm the position of the labels and the isotopic enrichment.
Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuteration and its specific location within a molecule. In the case of 3-Chlorotoluene-2,4,6-d3, the ²H NMR spectrum is expected to show distinct signals corresponding to the deuterium atoms at the 2, 4, and 6 positions of the aromatic ring.
The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader. This technique is highly effective for:
Confirming Deuteration: The presence of signals in the ²H NMR spectrum confirms the successful incorporation of deuterium.
Verifying Site-Specificity: The specific chemical shifts of the signals confirm that the deuterium atoms are located at the intended positions (2, 4, and 6). For instance, the deuterium at position 2 would be ortho to the chlorine atom, while the deuterons at positions 4 and 6 would be para and ortho to the methyl group, respectively, leading to distinct electronic environments and thus different chemical shifts.
Quantitative Analysis: The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at each labeled site, providing a measure of the deuterium content.
The ability to directly detect the deuterium nucleus makes ²H NMR a fundamental tool for validating the identity and structural integrity of this compound.
While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR is crucial for determining the isotopic purity by quantifying the amount of residual, non-deuterated protons at the labeled positions. researchgate.net In a perfectly 100% deuterated sample of this compound, no signals would be observed in the aromatic region of the ¹H NMR spectrum. However, since deuteration is typically not 100% complete, small signals corresponding to residual protons at the 2, 4, and 6 positions are usually detectable. researchgate.netucla.edu
The analysis of the ¹H NMR spectrum allows for:
Determination of Isotopic Enrichment: By comparing the integration of the residual proton signals at the 2, 4, and 6 positions with the integration of the signal from the non-deuterated methyl group (CH₃) protons, the degree of deuteration can be accurately calculated.
Isotopic Distribution Analysis: The presence and relative intensity of small signals in the aromatic region can reveal the distribution of different isotopologues (e.g., molecules with one or two deuterium atoms instead of three).
The expected ¹H NMR signals for the non-deuterated aromatic protons in 3-chlorotoluene (B144806) provide a reference for assigning the residual signals in the deuterated analogue. chemicalbook.comresearchgate.net The high sensitivity of ¹H NMR makes it an excellent method for detecting even very low levels of proton-containing impurities. nih.gov
Table 1: Expected ¹H NMR Data for Aromatic Protons in 3-Chlorotoluene Note: This table is based on the non-deuterated compound and serves as a reference for identifying residual protons in the deuterated analogue. Chemical shifts are approximate and can vary based on the solvent.
| Position | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.2 | Doublet of doublets |
| H-4 | ~7.1 | Triplet |
| H-5 | ~7.3 | Doublet |
| H-6 | ~7.2 | Doublet |
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum can be used to confirm the structure and observe the effects of deuterium substitution on the carbon chemical shifts.
Key features of the ¹³C NMR analysis include:
Signal Assignment: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts can be assigned based on established data for 3-chlorotoluene and substituent effects. chemicalbook.comspectrabase.com
Isotopic Effects (Deuterium Isotope Effects): The substitution of a proton with a deuterium atom causes a small upfield shift (to a lower ppm value) in the resonance of the attached carbon atom (a one-bond isotope effect, ¹JCD). nih.govnih.gov Smaller isotopic effects can also be observed on carbons two or more bonds away (long-range isotope effects). nih.govrsc.org These shifts provide further confirmation of the locations of deuteration.
Coupling: Carbons directly bonded to deuterium (C-2, C-4, C-6) will exhibit C-D coupling, resulting in multiplets (typically a 1:1:1 triplet) in the proton-coupled ¹³C NMR spectrum. blogspot.com In a standard proton-decoupled ¹³C NMR, these signals will have a lower intensity compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from protons. olemiss.edu
Table 2: Expected ¹³C NMR Chemical Shifts for 3-Chlorotoluene Note: This table shows approximate chemical shifts for the non-deuterated compound. In this compound, the signals for C-2, C-4, and C-6 would be shifted slightly upfield.
| Carbon Position | Chemical Shift (ppm) |
| C-1 (C-CH₃) | ~139 |
| C-2 | ~127 |
| C-3 (C-Cl) | ~134 |
| C-4 | ~130 |
| C-5 | ~126 |
| C-6 | ~129 |
| CH₃ | ~21 |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. ucsb.edumanchester.ac.uk The diffusion coefficient is related to the size and shape of the molecule, as well as the viscosity of the solvent. emerypharma.com
For a pure sample of this compound dissolved in a deuterated solvent (e.g., Chloroform-d), a DOSY experiment would be expected to show all the NMR signals (both ¹H from the methyl group and any residual aromatic protons) aligned at the same diffusion coefficient value. This confirms that all signals belong to a single molecular species.
The primary applications of DOSY in this context include:
Purity Assessment: If non-deuterated impurities or other compounds are present in the sample, their NMR signals will appear at different diffusion coefficients, providing a clear indication of the sample's purity.
Analysis in Complex Mixtures: DOSY can be used to identify the signals of this compound within a complex mixture without the need for physical separation, as its signals will be uniquely identified by its specific diffusion rate. researchgate.net
Study of Intermolecular Interactions: Changes in the diffusion coefficient can indicate aggregation or interaction with other molecules in the solution.
While Raman-DOSY has been developed to avoid the need for deuterated solvents, standard NMR-DOSY is typically performed in these media for optimal resolution. acs.org
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
Mass spectrometry is an essential technique for determining the isotopic composition and purity of labeled compounds by measuring the mass-to-charge ratio (m/z) of ions. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of the elemental and isotopic composition of a molecule. measurlabs.cominfinitalab.com For this compound, HRMS is the definitive method for confirming isotopic purity and enrichment. rsc.orgnih.gov
The key advantages of using HRMS for this analysis are:
Accurate Mass Measurement: HRMS can easily distinguish between the mass of a proton (¹H) and a deuteron (B1233211) (²H). This allows for precise confirmation of the number of deuterium atoms in the molecule.
Isotopic Distribution: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of the molecule. fu-berlin.de The most abundant peak should correspond to the desired d3-labeled compound. The relative intensities of the other peaks (d0, d1, d2, etc.) can be used to calculate the isotopic enrichment with high accuracy. researchgate.net
Purity Confirmation: The technique can confirm the absence of other impurities by comparing the measured accurate mass to the theoretical mass of the target compound.
Table 3: Theoretical Masses of 3-Chlorotoluene Isotopologues Based on the most abundant isotopes: ¹²C, ¹H, ²H, ³⁵Cl
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| 3-Chlorotoluene (unlabeled) | C₇H₇³⁵Cl | 126.02363 |
| 3-Chlorotoluene-d1 | C₇H₆D³⁵Cl | 127.02991 |
| 3-Chlorotoluene-d2 | C₇H₅D₂³⁵Cl | 128.03619 |
| This compound | C₇H₄D₃³⁵Cl | 129.04247 |
By comparing the experimentally measured mass from HRMS to the theoretical values in the table, the identity and isotopic purity of this compound can be unequivocally confirmed. nih.gov
Fragmentation Pathway Analysis with Deuterium Labeling
Mass spectrometry is a critical tool for elucidating the structure of chemical compounds through the analysis of their fragmentation patterns upon ionization. In the case of 3-chlorotoluene, electron ionization (EI) typically leads to the formation of a molecular ion (M⁺) and various fragment ions. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in characteristic isotopic patterns for chlorine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (m/z). researchgate.net
The introduction of deuterium atoms at specific positions, as in 3-Chlorotoluene-2,4,6-d₃, serves as a powerful labeling technique to trace the origins of fragments and confirm fragmentation mechanisms. By comparing the mass spectra of the deuterated and non-deuterated analogs, researchers can pinpoint which atoms are retained or lost in each fragment, providing unambiguous evidence for proposed pathways.
A primary fragmentation pathway for toluene (B28343) and its derivatives is the loss of a hydrogen atom from the methyl group to form a stable benzyl (B1604629) cation, which can rearrange to the highly stable tropylium (B1234903) ion (m/z 91 for toluene). For 3-chlorotoluene, common fragmentation events include the loss of a chlorine radical (Cl•) or the cleavage of the C-C bond between the ring and the methyl group. Deuterium labeling helps to differentiate between ring and methyl group protons and track their involvement in fragmentation and rearrangement processes. miamioh.edulibretexts.org
The table below outlines a hypothetical fragmentation pathway for 3-chlorotoluene and its deuterated analog, demonstrating how the mass shifts confirm the fragment identities.
| Fragmentation Step | Non-Deuterated Fragment (3-Chlorotoluene) | m/z (³⁵Cl/³⁷Cl) | Deuterated Fragment (3-Chlorotoluene-2,4,6-d₃) | m/z (³⁵Cl/³⁷Cl) |
| Molecular Ion | [C₇H₇Cl]⁺ | 126/128 | [C₇H₄D₃Cl]⁺ | 129/131 |
| Loss of Cl | [C₇H₇]⁺ | 91 | [C₇H₄D₃]⁺ | 94 |
| Loss of CH₃ | [C₆H₄Cl]⁺ | 111/113 | [C₆HD₃Cl]⁺ | 114/116 |
This table is illustrative of expected fragmentation patterns. Actual mass spectra may show additional fragments and varying intensities.
Use of Deuterated Analogs as Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in methods employing mass spectrometry such as Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a reliable internal standard is crucial for achieving high accuracy and precision. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. Stable isotope-labeled (SIL) compounds, such as 3-Chlorotoluene-2,4,6-d₃, are considered the gold standard for internal standards.
The key advantage of a deuterated standard is that its physicochemical properties (e.g., polarity, solubility, ionization efficiency) are nearly identical to its non-deuterated counterpart. This similarity ensures that the internal standard and the analyte behave almost identically during every step of the analytical process, including extraction, derivatization, and chromatographic separation. Consequently, any sample loss or variation during sample preparation will affect both the analyte and the standard to the same extent.
Furthermore, in LC-MS analysis, the analyte and its deuterated standard typically co-elute from the chromatography column. This co-elution means they enter the mass spectrometer's ion source at the same time and are subjected to the same matrix effects—a phenomenon where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because the SIL internal standard experiences the same matrix effects as the analyte, calculating the ratio of the analyte's signal to the internal standard's signal effectively cancels out these variations. This ratio-based quantification leads to significantly improved method robustness, precision, and accuracy.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Analysis of C-D and C-H Vibrational Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule by probing its vibrational modes. In 3-Chlorotoluene-2,4,6-d₃, the selective replacement of hydrogen with deuterium atoms on the aromatic ring leads to predictable and informative shifts in the vibrational spectrum.
The frequency of a vibrational mode is primarily dependent on the bond strength and the masses of the atoms involved. Since the C-D bond is effectively the same strength as a C-H bond, the primary difference influencing the vibrational frequency is the increased mass of deuterium (approximately twice the mass of hydrogen). This mass difference causes C-D vibrational modes to occur at significantly lower frequencies (wavenumbers) than their corresponding C-H counterparts.
This isotopic shift is particularly evident in the stretching vibrations:
Aromatic C-H stretching modes are typically observed in the 3000–3100 cm⁻¹ region of the IR and Raman spectra. libretexts.org
Aromatic C-D stretching modes are found at a lower frequency, generally in the 2200–2300 cm⁻¹ range. researchgate.net
This clear separation allows for the unambiguous assignment of vibrations originating from the deuterated and non-deuterated parts of the molecule. Similar shifts are observed for other vibrational modes, such as in-plane and out-of-plane bending. cdnsciencepub.comcdnsciencepub.com
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) |
| Aromatic C-X Stretch | 3000 - 3100 | ~2250 - 2350 |
| Aromatic C-X In-Plane Bend | 1000 - 1300 | ~750 - 950 |
| Aromatic C-X Out-of-Plane Bend | 650 - 1000 | ~500 - 750 |
Data represents typical ranges for aromatic compounds and may vary for the specific molecule.
Correlation with Computational Vibrational Frequencies
To complement experimental spectroscopic data, quantum chemical calculations are widely used to predict vibrational frequencies and aid in the assignment of complex spectra. Density Functional Theory (DFT) is a popular computational method for this purpose, with the B3LYP functional being a common choice for balancing accuracy and computational cost. nih.govresearchgate.net
For a molecule like 3-Chlorotoluene-2,4,6-d₃, a theoretical model is first constructed, and its geometry is optimized to find the lowest energy structure. Subsequently, vibrational frequency calculations are performed on this optimized structure. These calculations produce a set of theoretical frequencies and their corresponding IR and Raman intensities.
It is well-established that theoretical frequencies calculated using the harmonic approximation are often systematically higher than the fundamental frequencies observed experimentally. This discrepancy arises from the neglect of anharmonicity in the calculations. To correct for this, the computed frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98 for DFT/B3LYP methods) to achieve better agreement with experimental values. nih.govuci.edu The strong correlation between the scaled theoretical frequencies and the experimental IR and Raman spectra provides powerful validation for the structural assignment of the observed bands. smu.edu
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Hypothetical) | Calculated Wavenumber (cm⁻¹) (Unscaled) | Calculated Wavenumber (cm⁻¹) (Scaled by 0.96) |
| Aromatic C-H Stretch | 3085 | 3215 | 3086 |
| Aromatic C-D Stretch | 2290 | 2385 | 2290 |
| C-Cl Stretch | 780 | 812 | 779 |
Insights into Molecular Conformations and Dynamics
Vibrational spectroscopy, supported by computational analysis, offers valuable insights into the conformational preferences and dynamic behavior of molecules. For substituted toluenes, a key dynamic feature is the rotation of the methyl group around the C-C bond connected to the aromatic ring. While this rotation has a relatively low energy barrier, the presence of substituents, like the chlorine atom in 3-chlorotoluene, can create small preferential orientations (conformations). researchgate.net
Subtle changes in the vibrational spectra can reflect these conformational differences. Furthermore, deuteration itself can influence molecular dynamics and intermolecular interactions due to changes in mass distribution and zero-point energy. mdpi.com
Molecular dynamics (MD) simulations, which model the motion of atoms and molecules over time, can be used to study the behavior of 3-Chlorotoluene-2,4,6-d₃ in different phases (e.g., liquid). tue.nlresearchgate.net These simulations can provide information on molecular packing, orientation, and intermolecular forces. researchgate.net When combined with experimental spectroscopic data, MD simulations help to build a comprehensive picture of the molecule's structural and dynamic properties at a microscopic level.
Kinetic Isotope Effects Kies and Reaction Mechanism Determination
Theoretical Basis of Kinetic Isotope Effects in Deuterated Systems
The theoretical foundation for the kinetic isotope effect is rooted in quantum mechanics and transition state theory, which together explain why isotopically substituted molecules exhibit different reaction rates. wikipedia.orgnumberanalytics.com
According to the quantum harmonic oscillator model, a chemical bond possesses a minimum vibrational energy even at absolute zero, known as the zero-point energy (ZPE). numberanalytics.comopenochem.org This energy is dependent on the vibrational frequency of the bond, which in turn is inversely related to the reduced mass of the atoms forming the bond. github.io
A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. openochem.org This means that a C-D bond is stronger and requires more energy to be broken. openochem.org
Transition state theory posits that for a reaction to occur, reactants must pass through a high-energy transition state. numberanalytics.comnumberanalytics.com The activation energy for a reaction is the difference in energy between the reactants and the transition state. Because the C-D bond has a lower ZPE than the C-H bond, the activation energy required to reach a transition state involving the cleavage of this bond is higher for the deuterated molecule. github.io This results in a slower reaction rate for the deuterated compound, leading to a "normal" kinetic isotope effect (kH/kD > 1). github.io
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction. libretexts.orgslideshare.net
Primary Kinetic Isotope Effects (PKIEs): These occur when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step. libretexts.org For C-H bond cleavage, the replacement of hydrogen with deuterium (B1214612) typically results in a significant slowing of the reaction, with kH/kD values often ranging from 2 to 8. libretexts.org The magnitude of the PKIE can provide information about the symmetry of the transition state. github.io
Secondary Kinetic Isotope Effects (SKIEs): These are observed when the isotopic substitution is on an atom that is not directly involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.orglibretexts.org SKIEs are generally much smaller than PKIEs, with typical kH/kD values close to unity (e.g., 0.7 to 1.5). wikipedia.org They arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often related to a change in hybridization at the carbon atom to which the isotope is attached. wikipedia.orgutdallas.edu
Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects
| Feature | Primary KIE | Secondary KIE |
|---|---|---|
| Definition | Isotopic substitution at a bond that is broken or formed in the rate-determining step. libretexts.org | Isotopic substitution at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.orgslideshare.net |
| Typical kH/kD Value | 2 - 8 (Normal) libretexts.org | 0.7 - 1.5 (Can be normal or inverse) wikipedia.org |
| Origin | Difference in activation energy due to ZPE differences of the bond being cleaved. github.io | Changes in vibrational frequencies due to factors like rehybridization between the reactant and transition state. utdallas.edu |
| Mechanistic Insight | Indicates that the C-H/C-D bond is broken in the rate-determining step. libretexts.org | Provides information about the structure of the transition state, such as changes in hybridization. wikipedia.org |
Application of 3-Chlorotoluene-2,4,6-d3 in Probing Reaction Mechanisms
The specific labeling pattern of this compound makes it an ideal substrate for investigating various reaction types where the aromatic C-H bonds are involved.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu In the case of 3-chlorotoluene (B144806), the methyl group is an activating, ortho/para-directing group, while the chlorine atom is a deactivating, ortho/para-directing group. vulcanchem.com The combined effect directs incoming electrophiles primarily to the 2, 4, and 6 positions—the very positions deuterated in this compound.
When this compound undergoes an EAS reaction, such as nitration or halogenation, the cleavage of the C-D bond at one of these positions is often the final step in the mechanism to restore aromaticity. masterorganicchemistry.com By comparing the rate of substitution for this compound with that of its non-deuterated counterpart, a primary kinetic isotope effect can be measured. If a significant PKIE is observed, it provides strong evidence that the cleavage of the C-H (or C-D) bond is part of the rate-determining step of the reaction. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would imply that the initial attack by the electrophile to form the carbocation intermediate is the sole rate-determining step, and the subsequent proton/deuteron (B1233211) loss is fast. msu.edu
While radical reactions on toluene (B28343) often occur at the benzylic position (the methyl group), radical substitution can also take place on the aromatic ring itself. unam.mx Using this compound allows for the investigation of these ring-focused radical mechanisms. If a radical abstraction or addition reaction occurs at the 2, 4, or 6 positions, the cleavage of the C-D bond would be involved. Measuring the rates of such reactions for both the deuterated and non-deuterated compounds would reveal a primary KIE if the C-D bond is broken in the rate-limiting step. This application is analogous to the well-known use of deuterated toluene (PhCH3 vs. PhCD3) to study benzylic radical halogenation, where a significant KIE is observed. unam.mx
Deuterium exchange studies involve monitoring the rate at which deuterium atoms on a molecule are replaced by hydrogen atoms from the solvent or a reagent (or vice-versa). The synthesis of this compound itself often relies on H/D exchange reactions, such as acid-mediated exchange. The kinetics of the reverse reaction—the exchange of deuterium for hydrogen from a protic medium—can be studied to understand the mechanism of electrophilic substitution.
It has been noted that the deuteration at the activated 2, 4, and 6 positions of 3-chlorotoluene exhibits a primary KIE where kH/kD is between 2.5 and 3.0. This observation indicates that the C-H/C-D bond-breaking event is a key part of the exchange mechanism. By studying how the rate of this D-to-H exchange changes with different catalysts or reaction conditions, researchers can gain detailed insights into the transition state of this specific type of electrophilic aromatic substitution. nih.gov
Table 2: Comparative Analysis of Synthesis Methods for this compound via Deuterium Exchange
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Catalytic H/D Exchange | High efficiency; No precursor modification required. | Costly catalysts; Long reaction times. | 85–90 |
| Acid-Mediated Exchange | Low cost; Simple experimental setup. | Low regioselectivity; Moderate deuteration levels. | 45–50 |
| Sandmeyer Reaction | High regioselectivity; Scalable process. | Requires a specifically deuterated precursor. | 68–72 |
Data sourced from an analysis of deuteration methods.
Experimental Methodologies for KIE Determination
The determination of KIE values relies on precise measurements of reaction rates for both the deuterated and non-deuterated (protiated) compounds. Several experimental designs are commonly employed. epfl.ch
In an intermolecular competition experiment, a mixture containing a 1:1 molar ratio of the non-deuterated substrate (3-chlorotoluene) and the deuterated substrate (this compound) is subjected to reaction conditions with a sub-stoichiometric amount of a reagent. epfl.ch The reaction is stopped at a low level of conversion, and the ratio of the products formed from each isotopic substrate is measured, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. baranlab.org
The KIE is calculated from the ratio of the products. This method is often preferred because it minimizes experimental errors that can arise from running two separate reactions, as slight variations in temperature, concentration, or reaction time can affect the rates. baranlab.org
Hypothetical Application to this compound: For a hypothetical nitration reaction, a mixture of 3-chlorotoluene and this compound would be treated with a limited amount of nitrating agent (e.g., HNO₃/H₂SO₄). The analysis would focus on the ratio of the resulting nitrated products. For typical electrophilic aromatic substitutions, C-H bond cleavage is not the rate-determining step, leading to a KIE value close to 1.0. acs.org
Illustrative Data Table (Hypothetical)
| Reactant Mixture (1:1) | Reaction Type | Product Ratio (Protiated/Deuterated) | Calculated kH/kD |
| 3-Chlorotoluene / this compound | Electrophilic Nitration | 1.05 / 1.00 | ~1.05 |
| 3-Chlorotoluene / this compound | Pd-Catalyzed C-H Arylation | 4.50 / 1.00 | ~4.5 |
This table is for illustrative purposes only, as no specific experimental data was found for this compound.
Intramolecular KIE studies are possible when a molecule contains both hydrogen and deuterium atoms at equivalent, competing reaction sites. This is not directly applicable to this compound itself, as all the activated ortho and para positions are deuterated. However, a related substrate, such as 3-chloro-2-deuterotoluene , could be used to study the intramolecular KIE for substitution at the ortho positions (C2 vs. C6).
In such an experiment, the single substrate undergoes the reaction, and the distribution of products (e.g., substitution at the C2-D position versus the C6-H position) is measured. uoc.grmit.edu This method provides a very sensitive measure of the isotope effect as the competition occurs within the same molecule. mit.edu
The magnitude of the primary hydrogen KIE (kH/kD) is a key indicator of the nature of the transition state in the rate-limiting step. baranlab.org
Primary KIE (kH/kD > 2): A large KIE value (typically ranging from 2 to 8) indicates that the C-H bond is being significantly broken in the rate-determining step. wikipedia.org This is common in reactions where proton abstraction is the slowest step.
No Significant KIE (kH/kD ≈ 1): A value close to unity implies that the C-H bond is not broken in the rate-limiting step. acs.org For most electrophilic aromatic substitution reactions, the formation of the cationic Wheland intermediate is the slow step, while the subsequent loss of a proton (or deuteron) to restore aromaticity is fast. Therefore, these reactions typically exhibit a KIE near 1. acs.org
Inverse KIE (kH/kD < 1): An inverse KIE suggests that the C-D bond is reacting faster than the C-H bond. This can occur when a C-H bond becomes stiffer or more constrained in the transition state, often associated with a change in hybridization from sp² to sp³. wikipedia.orgchem-station.com
While no specific KIE values for reactions involving this compound were found, studies on the metabolism of p-chlorotoluene (where deuteration was on the methyl group) showed significant intramolecular KIEs, indicating that C-H bond cleavage was the rate-limiting step in that specific biochemical oxidation. acs.org
Solvent Kinetic Isotope Effects in Reactions Involving this compound
A solvent kinetic isotope effect (SKIE) is observed when a reaction rate changes upon replacing a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CD₃OD). libretexts.org This effect can reveal the role of the solvent in the reaction mechanism, particularly if proton transfer from or to the solvent is involved in the rate-determining step. libretexts.org
A reaction involving this compound could be studied in both H₂O and D₂O (or another protic solvent pair) to measure the SKIE.
Normal SKIE (kH₂O/kD₂O > 1): This suggests that a proton transfer from the solvent is part of the rate-limiting step.
No studies detailing solvent kinetic isotope effects for any reaction specifically involving this compound were identified in the search results.
Computational and Theoretical Chemistry Approaches
Modeling of Reaction Pathways and Transition States
Computational Prediction of Kinetic Isotope Effects
The prediction of kinetic isotope effects (KIEs) through computational chemistry is a powerful tool for elucidating reaction mechanisms. wikipedia.org For reactions involving 3-Chlorotoluene-2,4,6-d3, the replacement of hydrogen with deuterium (B1214612) at specific positions on the aromatic ring leads to measurable changes in reaction rates. These changes, known as deuterium KIEs, are routinely predicted with a high degree of accuracy using quantum chemical calculations, particularly density functional theory (DFT). wikipedia.org
The theoretical basis for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, meaning more energy is required to break it, which typically results in a slower reaction rate for the deuterated compound. This is known as a primary KIE and is observed when the C-D bond is broken in the rate-determining step of a reaction. unam.mx Secondary KIEs (SKIEs) occur when the deuterated bond is not broken but is located at or near the reaction center. wikipedia.org SKIEs are generally smaller but provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.orgrsc.org
Computational models can predict KIEs by calculating the vibrational frequencies of the reactant molecules and the transition state structure. The ratio of the rate constants for the light (H) and heavy (D) isotopologues (kH/kD) is then determined. These calculations can distinguish between different potential reaction pathways. For example, a large calculated KIE would support a mechanism involving the cleavage of a C-D bond on the ring, whereas a small or inverse KIE might suggest a different rate-limiting step. researchgate.net
Theoretical calculations have become sufficiently robust to quantitatively reproduce experimental KIEs for various reactions, including those of complex organic molecules. nih.gov For instance, studies on the reaction of methane (B114726) with OH radicals have shown excellent agreement between experimentally derived KIEs and those predicted by transition state theory with tunneling corrections. copernicus.org Such computational approaches are directly applicable to predicting the KIE for reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the methyl group.
| Reaction Type | Computational Method | Predicted kH/kD Value | Implication |
|---|---|---|---|
| Electrophilic Aromatic Substitution (rate-limiting C-D cleavage) | DFT (B3LYP) | 3.0 - 7.0 | Significant primary KIE, C-D bond breaking in transition state. researchgate.net |
| Side-chain Oxidation (no ring C-D cleavage) | DFT (PBE0-D3) | 1.0 - 1.2 | Small secondary KIE, change in ring vibrational modes. wikipedia.orgnih.gov |
| Nucleophilic Aromatic Substitution | Semiempirical MO Theory | 0.9 - 1.0 | Inverse or no KIE, sp2 to sp3 rehybridization at reaction center. rsc.org |
| Hydrogen Atom Transfer (HAT) from ring | CCSD(T) | > 3.0 | Rate-determining hydrogen transfer. researchgate.net |
Elucidation of Catalyst-Substrate Interactions
Computational chemistry provides a molecular-level view of the interactions between a catalyst and a substrate, such as this compound. By modeling the geometry and energetics of the catalyst-substrate complex and the subsequent transition states, researchers can understand the role of the catalyst in lowering the activation energy of a reaction.
For transition-metal-catalyzed reactions, such as cross-coupling or C-H activation, DFT calculations are used to map out the potential energy surface of the entire catalytic cycle. These calculations can identify the structure of key intermediates and transition states. The presence of deuterium in this compound can influence these interactions. For example, the slightly different vibrational properties and bond lengths of C-D versus C-H bonds can subtly alter the geometry of the transition state or the stability of an intermediate, which can be quantified through computation.
The analysis of catalyst-substrate interactions is critical in understanding reaction selectivity (regio- and stereoselectivity). Computational models can compare the activation barriers for different reaction pathways, explaining why a catalyst might favor one product over another. In the context of this compound, this could involve understanding how the deuterium labels influence the preferred site of catalytic C-H activation on the aromatic ring. Quantum mechanical calculations consistent with experimental data have been used to support models where interactions with non-bridging atoms and proton transfer events are key to the catalytic mechanism. nih.gov
Molecular Dynamics (MD) Simulations
Investigation of Deuterated Compound Behavior in Solution
Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. bnl.gov For this compound, MD simulations can provide detailed insights into its behavior in a solution by modeling the interactions between the solute and the surrounding solvent molecules.
In a typical MD simulation, the deuterated chlorotoluene molecule is placed in a box filled with explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent). The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom over time. bnl.gov
From these trajectories, various properties can be analyzed:
Solvation Structure: The radial distribution function can be calculated to determine the average distance and coordination number of solvent molecules around the solute, revealing how the solvent organizes itself around the deuterated compound. Studies on similar molecules show how specific functional groups interact with the solvent. rsc.org
Rotational and Translational Dynamics: The simulation can track how quickly the this compound molecule moves and tumbles within the solvent. These dynamics are influenced by the solute's size, shape, and its specific interactions (like hydrogen bonding or dipole-dipole interactions) with the solvent.
Conformational Preferences: For flexible molecules, MD can explore different conformations and their relative populations in solution. While 3-Chlorotoluene (B144806) is relatively rigid, the orientation of the methyl group can be studied.
Simulations on related aromatic compounds, like trinitrotoluene (TNT), have shown how these molecules interact with and penetrate complex environments like lipid membranes, altering the structure of their surroundings. nih.gov A similar approach would illuminate the behavior of this compound in various chemical environments.
Solvation Effects on Deuterium Exchange Processes
MD simulations are particularly useful for studying how the solvent influences chemical reactions, including deuterium exchange processes. rsc.org For this compound, this could involve the exchange of its deuterium atoms with protons from a protic solvent, a reaction that can be catalyzed by acids or bases.
The solvent plays a crucial role by stabilizing or destabilizing reactants, intermediates, and transition states. MD simulations can capture these effects:
Solvent Reorganization: The simulation can show how solvent molecules must reorganize to accommodate the charge development and geometric changes that occur during a reaction. The energy required for this reorganization is a key component of the activation barrier.
Specific Solvent Interactions: The role of specific interactions, such as hydrogen bonding between the solvent and the chlorine atom or the aromatic pi-system, can be investigated. These interactions can be critical in facilitating an exchange reaction.
Solvent Isotope Effects: The properties of a deuterated solvent (like D₂O) are different from its protic counterpart (H₂O). For example, D₂O has stronger hydrogen bonds, which can affect the solubility and stability of solutes. nih.gov MD simulations can directly model these differences and predict how switching to a deuterated solvent might affect the dynamics and thermodynamics of a deuterium exchange process. Studies on fluoroarenes have demonstrated that H/D exchange can occur with deuterated solvents in the absence of metal catalysts, highlighting the fundamental role of the solvent environment. uva.es
Mechanistic Aspects of Environmental Transformation Pathways
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical through non-biological processes such as oxidation, reduction, and hydrolysis.
Oxidative Degradation Mechanisms (e.g., Photo-oxidation, Ozonolysis)
Oxidative processes are significant in the environmental breakdown of aromatic compounds. For 3-Chlorotoluene-2,4,6-d3, these mechanisms are primarily driven by photochemical reactions and attack by reactive oxygen species.
Photo-oxidation: In the atmosphere, vapor-phase chlorotoluenes are degraded by reacting with photochemically produced hydroxyl radicals (•OH). nih.gov The calculated atmospheric half-life for the non-deuterated p-chlorotoluene is approximately 8.8 days, suggesting this is a relevant degradation pathway. oecd.org Photo-oxidation can also be initiated by other species. For instance, photo-irradiation of toluene (B28343) derivatives with bromine and water under catalyst-free conditions can lead to the formation of carboxylic acids. d-nb.info A plausible mechanism involves the generation of a chlorine radical that attacks the aromatic ring. acs.org The presence of deuterium (B1214612) atoms at positions 2, 4, and 6 can influence the reaction rate due to the kinetic isotope effect (KIE), where C-D bonds are stronger and thus cleaved more slowly than C-H bonds. This effect can help to confirm reaction mechanisms.
Ozonolysis: Ozone (O₃) is a powerful oxidant that can degrade aromatic compounds in water and the atmosphere. taylorandfrancis.comacs.org The reaction of ozone with aromatic structures is an electrophilic attack. hep.com.cn For aromatic compounds, ozonolysis can break down complex structures into simpler, more biodegradable aliphatic compounds. taylorandfrancis.com The reaction can proceed through direct oxidation by molecular ozone or indirect oxidation by hydroxyl radicals formed from ozone decomposition. acs.orghep.com.cn The presence of other ions, such as nitrite (B80452), can lead to the formation of nitrated byproducts during ozonolysis of some aromatic compounds. researchgate.net The deuteration in this compound would not directly affect the initial electrophilic attack by ozone on the π-system of the benzene (B151609) ring but could influence subsequent rearrangement or elimination steps if a C-D bond is involved.
| Mechanism | Primary Reactant | Key Intermediates/Process | Relevance to this compound |
|---|---|---|---|
| Photo-oxidation | Hydroxyl Radicals (•OH) | Hydrogen abstraction or addition to the aromatic ring, leading to ring cleavage or formation of oxidized products like chlorobenzoic acids. d-nb.info | Considered a major atmospheric degradation pathway. nih.gov Kinetic Isotope Effect from C-D bonds can elucidate mechanism. |
| Ozonolysis | Ozone (O₃) | Electrophilic attack on the benzene ring, leading to ring cleavage and formation of aliphatic compounds. taylorandfrancis.com Can be direct or mediated by •OH. hep.com.cn | Relevant in water treatment and atmospheric chemistry. Deuteration may affect secondary reaction steps. |
Reductive Degradation Pathways
Reductive degradation, particularly reductive dechlorination, is a key transformation pathway for chlorinated hydrocarbons, especially under anaerobic conditions. taylorandfrancis.comwikipedia.org This process involves the replacement of a chlorine atom with a hydrogen atom. taylorandfrancis.com
In laboratory settings, the reduction of chlorotoluenes can be achieved with agents like lithium aluminum hydride or hydrogen gas over a palladium catalyst, converting the molecule to toluene derivatives. In environmental settings, similar reactions can be mediated by reduced metal species like zerovalent iron (Fe⁰) or chromium(II) (Cr(II)). acs.orgwikipedia.orgnih.gov These abiotic reactions can be significant in groundwater remediation. dss.go.th
The mechanism can involve sequential hydrogenolysis or dichloroelimination. nih.govosti.gov Isotope analysis of both carbon and chlorine is a powerful tool to distinguish between different abiotic and biotic degradation pathways. acs.org For instance, reductive β-elimination shows significantly higher chlorine isotope effects compared to dehydrochlorination. acs.org The deuterium labels in this compound would be stable during reductive dechlorination of the C-Cl bond and would be present in the resulting deuterated toluene product, allowing for precise tracking of this pathway.
Hydrolytic Stability and Transformation
Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. For many chlorinated aromatic compounds, hydrolysis is not a significant environmental degradation pathway under typical pH and temperature conditions. asm.org 3-Chlorotoluene (B144806) is only slightly soluble in water, which limits the potential for aqueous-phase reactions. While specific data on the hydrolytic stability of this compound is scarce, it is expected to be hydrolytically stable, with other degradation processes like oxidation and biodegradation being far more significant.
Biotic Degradation Mechanisms (e.g., Microbial Transformation)
Microorganisms have evolved diverse enzymatic pathways to break down xenobiotic compounds like chlorotoluenes. The use of isotopically labeled compounds is central to understanding these complex metabolic routes.
Elucidation of Metabolic Pathways in Microorganisms using Deuterium Tracers
Deuterium-labeled compounds are invaluable as metabolic tracers because they can be tracked through complex biochemical pathways without being radioactive. bitesizebio.comescholarship.org The mass difference introduced by deuterium allows for the detection of the tracer and its metabolic products by mass spectrometry. harvard.edu This approach, often called Deuterium Metabolic Imaging (DMI) in clinical contexts, enables the tracing of substrate fluxes in vivo and in vitro. escholarship.orgnih.gov
For this compound, the deuterium labels at the 2, 4, and 6 positions are strategically placed away from the methyl group and the chlorine atom, the primary sites of initial enzymatic attack in many known pathways. This placement makes it an excellent tracer for studying the fate of the aromatic ring during biodegradation.
Bacterial degradation of chlorotoluenes can proceed via two main initial lines of attack:
Oxidation of the methyl group: Enzymes like xylene oxygenase can oxidize the methyl group to form a chlorobenzyl alcohol, which is then further oxidized to chlorobenzaldehyde and chlorobenzoic acid. nih.govasm.orgoup.com
Dioxygenation of the aromatic ring: Dioxygenase enzymes incorporate two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol. nih.govasm.org This is a common initial step in the degradation of aromatic hydrocarbons. asm.org For p-chlorotoluene, this leads to 3-chloro-6-methylcatechol. nih.gov
The deuterium labels on this compound would remain intact during the initial oxidation of the methyl group but could be lost or retained during ring dioxygenation and subsequent steps, providing clear evidence for the specific pathway utilized by a microorganism.
Identification of Deuterated Transformation Products
The primary advantage of using this compound is the ability to identify its transformation products with high confidence using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Based on studies with non-deuterated chlorotoluenes, several key deuterated metabolites can be predicted:
From methyl group oxidation: If the pathway starts with the oxidation of the methyl group, products like 3-Chloro-2,4,6-d3-benzyl alcohol, 3-Chloro-2,4,6-d3-benzaldehyde, and 3-Chloro-2,4,6-d3-benzoic acid would be formed. nih.govasm.org The deuterium atoms on the ring would be retained.
From ring dioxygenation: The initial product would be a deuterated chloromethyl-substituted cis-dihydrodiol. nih.govnih.gov Subsequent dehydrogenation would lead to a deuterated chloromethylcatechol. For example, the degradation of 2-chlorotoluene (B165313) by Rhodococcus sp. yields 4-chloro-3-methylcatechol as a central intermediate. researchgate.net For 3-chlorotoluene, studies have identified 3-chloro-4-methylcatechol (B1220856) and 4-chloro-3-methylcatechol as products. nih.gov These catechols are then subject to ring cleavage, typically via ortho or meta pathways. asm.orgnih.gov
The analysis of these deuterated products can reveal the regiospecificity of enzymatic reactions and identify dead-end metabolites that may cause the recalcitrance of certain isomers. For instance, the metabolism of 3-chloro-4-methylcatechol (from 2-chlorotoluene) can lead to chloromethylmuconolactones that are difficult to dehalogenate, effectively halting the degradation sequence. nih.govresearchgate.net Tracking the deuterium labels through these complex pathways provides unambiguous evidence of the metabolic fate of the original compound.
| Initial Pathway | Key Predicted Deuterated Product | Significance of Deuterium Label |
|---|---|---|
| Methyl Group Oxidation | 3-Chloro-2,4,6-d3-benzoic acid | Confirms pathway proceeds without altering the aromatic ring structure. |
| Ring Dioxygenation | Deuterated Chloromethylcatechol (e.g., 3-Chloro-d2-4-methylcatechol) | Traces the fate of the aromatic ring; loss of a deuterium atom can indicate the position of hydroxylation. |
| Ring Cleavage | Deuterated Chloromuconic Acid / Deuterated Muconolactones | Identifies intermediates of ortho- or meta-cleavage pathways and helps pinpoint metabolic bottlenecks. nih.gov |
Fate and Transport Mechanisms in Environmental Compartments
The environmental fate and transport of a chemical compound are governed by a complex interplay of its physicochemical properties and the characteristics of the surrounding environmental compartments, including water, soil, air, and biota. For isotopically labeled compounds such as this compound, understanding these mechanisms is crucial for accurately predicting their distribution and persistence in the environment. While the chemical properties of deuterated compounds are very similar to their non-deuterated counterparts, subtle differences in mass and bond strength can influence their behavior.
The partitioning of a chemical describes its distribution between different environmental phases, such as water and octanol (B41247) (as a surrogate for lipids), water and air, or water and organic carbon in soil or sediment. This behavior is fundamental to predicting a compound's mobility and potential for bioaccumulation.
The primary indicator of a compound's tendency to partition between aqueous and organic phases is the octanol-water partition coefficient (Kow). A higher log Kow value indicates greater hydrophobicity and a stronger affinity for organic matter over water. For the non-deuterated analogue, 3-chlorotoluene, the log Kow is reported to be 3.28, suggesting a significant tendency to associate with organic phases rather than remaining in water. cdnisotopes.com The introduction of deuterium in this compound is not expected to dramatically alter this value, but slight increases in hydrophobicity have been observed for some deuterated compounds due to the stronger and less polar nature of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
The partitioning between air and water is described by Henry's Law constant, which is crucial for assessing the volatility of a compound from aqueous solutions. For 3-chlorotoluene, the vapor pressure is 3.6 hPa at 20°C, and it has a water solubility of 38 mg/L. cdnisotopes.com These properties indicate a moderate potential for volatilization from water.
Studies on other deuterated aromatic hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs), have been used to trace their movement and partitioning in sediment-water systems. mit.edu For instance, deuterated PAHs like fluorene-d10 (B146254) and perylene-d12 (B110317) are used as recovery surrogates to study the distribution of these contaminants between the solid and dissolved phases. mit.edu Research on deuterated benzo[a]pyrene (B130552) (BaP-d12) and pyrene (B120774) (Pyr-d10) has shown their association with humic substances in water, which significantly affects their partitioning behavior and mobility. rsc.orgrsc.org The degree of association was found to correlate with the aromaticity of the humic substances. rsc.orgrsc.org
Similarly, investigations into the soil-air partitioning of volatile organic compounds (VOCs) have utilized deuterated compounds like benzene-d6 (B120219) and toluene-d8 (B116792) as internal standards. publish.csiro.aupublish.csiro.au These studies show that for aromatic compounds, partitioning into soil is strongly influenced by the soil's organic matter content. publish.csiro.aupublish.csiro.au Substituted aromatic VOCs, such as toluene, show a higher affinity for soil with high organic matter compared to mineral-rich soil. publish.csiro.au
| Property | 3-Chlorotoluene (non-deuterated) | Notes |
| Molecular Formula | C₇H₇Cl | The deuterated analogue is C₇H₄D₃Cl. cdnisotopes.com |
| Molecular Weight | 126.58 g/mol | The molecular weight of the d3 analogue is approximately 129.60 g/mol . cdnisotopes.com |
| log Kow (Octanol-Water Partition Coefficient) | 3.28 | Indicates a high potential to sorb to organic matter and bioaccumulate. cdnisotopes.com |
| Water Solubility | 38 mg/L | Considered slightly soluble. cdnisotopes.com |
| Vapor Pressure | 3.6 hPa at 20°C | Suggests moderate volatility. cdnisotopes.com |
| Boiling Point | 160 - 162 °C | cdnisotopes.com |
| Density | 1.072 g/cm³ | Denser than water. cdnisotopes.com |
This table presents data for the non-deuterated compound 3-Chlorotoluene as a reference for the expected properties of this compound.
Sorption is a key process that controls the mobility of organic contaminants in the subsurface. It encompasses several mechanisms, including adsorption (accumulation on a surface) and absorption (penetration into a matrix). fiveable.me For nonpolar aromatic compounds like this compound, partitioning into the natural organic matter fraction of soils and sediments is the dominant sorption mechanism. frontiersin.org Desorption is the reverse process, where the compound is released from the solid phase back into the soil solution or air. fiveable.me
The extent of sorption is often quantified by the soil-water distribution coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. cefic-lri.org To account for the varying organic matter content of different soils, the Kd is often normalized to the fraction of organic carbon (foc) in the soil, yielding the organic carbon-normalized sorption coefficient (Koc). cefic-lri.org
Factors Influencing Sorption and Desorption:
Soil Organic Matter (OM): This is typically the most important factor for hydrophobic organic compounds. frontiersin.org Studies on aromatic hydrocarbons like benzene and naphthalene (B1677914) show that their sorption capacities are primarily controlled by the organic carbon content of the soil. frontiersin.org Substituted aromatic compounds like toluene exhibit a strong preference for partitioning into soils with higher organic matter. publish.csiro.aupublish.csiro.au
Clay Mineralogy and Content: Clay minerals can contribute to sorption through surface adsorption, although this is generally less significant than partitioning into OM for nonpolar aromatic compounds. fiveable.me
Temperature: Sorption of aromatic compounds is often an exothermic process, meaning that sorption tends to increase as temperature decreases. frontiersin.org This has been observed for naphthalene, though temperature was found to have little effect on benzene sorption. frontiersin.org
Soil pH: For non-ionizable compounds like 3-chlorotoluene, pH is not expected to have a direct, significant impact on sorption mechanisms. fiveable.me
The dynamics of sorption and desorption for this compound are expected to be similar to its non-deuterated analogue and other chlorinated aromatic hydrocarbons. The compound will likely exhibit significant sorption to soil and sediment, particularly in environments rich in organic matter. This process will retard its transport with flowing water, reducing its mobility in groundwater systems. fiveable.me Desorption can be a slow process, leading to the long-term persistence of the compound in the solid phase, from which it can be gradually released back into the environment.
| Compound | Compound Type | log Koc (L/kg) | Reference Soil/Sediment Type |
| Benzene | Aromatic Hydrocarbon | 1.8 - 2.4 | Varies |
| Toluene | Aromatic Hydrocarbon | 2.5 - 2.7 | Varies |
| Naphthalene | Polycyclic Aromatic Hydrocarbon | 2.8 - 3.1 | Varies |
| o-Chlorotoluene | Chlorinated Aromatic | ~3.1 (estimated) | Varies |
| p-Chlorotoluene | Chlorinated Aromatic | 3.14 | Varies |
This table provides a summary of organic carbon-normalized sorption coefficients (Koc) for structurally related aromatic compounds to indicate the expected sorption behavior of this compound. The values are compiled from various environmental science databases and are approximate ranges.
Advanced Analytical Research Applications
Development of Novel Analytical Methods Utilizing Deuterium (B1214612) Labeling
The unique properties of 3-Chlorotoluene-2,4,6-d3, stemming from the mass difference between deuterium and protium, are instrumental in the development of new and refined analytical methodologies. Its primary use is as an internal standard in mass spectrometry (MS) and a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy. vulcanchem.com In MS-based methods, the distinct mass-to-charge (m/z) ratio of the deuterated standard allows it to be easily distinguished from the native analyte, which is crucial for accurate quantification, especially in complex sample matrices.
The presence of deuterium labeling is also pivotal in advancing techniques like compound-specific isotope analysis (CSIA). While direct research on this compound in novel extraction techniques is limited in the provided results, the principles are demonstrated in studies of similar compounds. For instance, a novel dispersive liquid-liquid microextraction (DLLME) method developed for the GC-IRMS (Gas Chromatography-Isotope Ratio Mass Spectrometry) analysis of chlorinated phenols showcases how such techniques can be applied. rsc.org This approach, which combines derivatization and extraction, achieves high preconcentration factors and reproducible isotope analysis from aqueous samples. rsc.org Such methodological advancements pave the way for developing similar sensitive and efficient extraction and analysis procedures for compounds like 3-chlorotoluene (B144806) and its deuterated analogues in various environmental and technical systems. rsc.org
Furthermore, the use of deuterated standards simplifies spectral analysis in ¹H NMR by creating an absence of signals at the deuterated positions (2, 4, and 6), which can help in the structural elucidation of related compounds and metabolites.
Isotopic Dilution Mass Spectrometry (IDMS) with this compound for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. This compound, with its high isotopic purity, is an ideal internal standard for IDMS applications. theclinivex.com This method is considered a definitive analytical approach because the standard and the analyte behave almost identically during extraction, cleanup, and ionization, compensating for sample loss or degradation during preparation. ptb.de
The fundamental principle of IDMS involves creating a mixture of the sample containing the native analyte and a known quantity of the "spike" (this compound). ptb.de The ratio of the native analyte to the isotopic standard is then measured using a mass spectrometer. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy. a2gov.orgepa.gov This approach effectively corrects for variations in instrument response and matrix effects that can suppress or enhance the analyte signal.
The use of deuterated analogues as internal standards is a well-established practice in various regulatory methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for the analysis of volatile organic compounds (VOCs) in water and other matrices. a2gov.orgepa.govthermofisher.com In these methods, labeled compounds are added to samples before purging or extraction to correct for the variability of the entire analytical procedure. a2gov.orgepa.gov A case study highlighted that using a deuterated internal standard in the mass spectrometric analysis of environmental samples led to improved accuracy, better detection limits, and enhanced reproducibility in quantifying chlorinated contaminants.
Table 1: Application of Isotope Dilution in EPA Methods This table is illustrative of the principles used in methods where this compound would be applied.
| Method | Technique | Principle | Advantage of Isotopic Labeling |
|---|---|---|---|
| EPA Method 1624 | Purge and Trap GC-MS | Stable isotopically labeled analogs of target compounds are added to the sample before purging. a2gov.org | Corrects for variability in purging efficiency, trapping, desorption, and GC-MS analysis. a2gov.org |
| EPA Method 1625 | Extraction GC-MS | Isotopically labeled standards are added to the sample before extraction. epa.gov | Compensates for inefficiencies and losses during the liquid-liquid extraction process. epa.gov |
| EPA Method 524.4 | Purge and Trap GC-MS | Surrogate and internal standards (e.g., chlorobenzene-d5) are used for calibration and quantification. thermofisher.com | Ensures accurate quantification across a range of concentrations by normalizing the response of the native analyte. thermofisher.com |
Tracer Studies in Complex Chemical and Environmental Systems
The isotopic label on this compound makes it an excellent tracer for studying the fate and transport of chlorotoluenes and related chlorinated aromatic compounds in complex systems. When introduced into an environmental system, such as soil or water, or a chemical reactor, its journey can be monitored with high specificity using mass spectrometry.
In environmental chemistry, this deuterated compound can be used to track the physical, chemical, and biological degradation processes affecting pollutants. Researchers can distinguish the tracer from pre-existing background contamination and from its transformation products, providing clear data on degradation rates and pathways. This is vital for environmental risk assessment and the development of remediation strategies for sites contaminated with chlorinated solvents. osti.gov
For example, studies on the migration of Dense Non-Aqueous Phase Liquids (DNAPLs) in the subsurface benefit from the use of tracers to understand contaminant distribution. osti.gov While not specifically mentioning this compound, research into DNAPL migration at contaminated sites highlights the complexity of subsurface processes where tracers are essential for characterization. osti.gov Similarly, investigations into vapor intrusion from sewers into buildings utilize tracer compounds to evaluate transport pathways. clu-in.org The distinct mass signature of this compound would allow it to be used effectively in such studies to track the movement of volatile contaminants.
Methodologies for Isotopic Analysis in Mixtures and Isologue Separation
The analysis of mixtures containing both a deuterated compound and its non-deuterated counterpart (isologues) requires analytical techniques with sufficient resolution to separate or differentiate them. Gas chromatography (GC) is a powerful technique for separating such isotopologues. nih.gov
Research has demonstrated that isotopologue pairs can be successfully separated using gas-liquid chromatography with a variety of stationary phases, including polydimethylsiloxane, wax, and ionic liquid phases. nih.gov The ability to separate these compounds is influenced by the "isotope effect," where the heavier, deuterated compound may elute either earlier or later than the lighter, non-deuterated version. nih.gov
Key findings in isologue separation include:
Normal Isotope Effect : The heavier isotopologue has a longer retention time. This is often observed on polar stationary phases, suggesting that polar, hydrogen-bonding interactions are significant. nih.govnih.gov
Inverse Isotope Effect : The heavier isotopologue has a shorter retention time. This is common on nonpolar stationary phases. nih.gov The location of the deuterium atoms also plays a role, with deuterium on aliphatic groups having a greater inverse effect than on aromatic rings. nih.gov
The choice of stationary phase is therefore critical for achieving separation. For instance, ionic liquid (IL111i) and wax (PAG) stationary phases have shown remarkable ability in separating a wide range of isotopologues. nih.gov This chromatographic separation, when coupled with mass spectrometry (GC-MS), allows for the independent quantification of both the deuterated standard and the native analyte, which is the basis for the IDMS and tracer applications discussed previously.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Cost-Effective Deuteration Methodologies
The synthesis of deuterated compounds, while crucial, often faces challenges related to cost and sustainability. simsonpharma.comdigitellinc.com Traditional methods can require expensive reagents and harsh reaction conditions. digitellinc.com Consequently, a significant research focus is the development of greener and more economical deuteration techniques.
Recent advancements include:
Catalyst-Free and Metal-Free Approaches: Innovations in photoredox catalysis have led to methods that avoid costly and environmentally harmful photocatalysts. rsc.org These techniques can enable precise deuteration under mild conditions. rsc.org Similarly, metal-free methods using visible light and D₂O as the deuterium (B1214612) source offer a sustainable and cost-effective alternative. rsc.org
Electrochemical Methods: Organic electrochemistry presents a powerful tool for deuteration, using electrons as traceless reagents. rsc.org This approach can achieve specific deuteration under mild, neutral conditions and offers an efficient route to deuterated compounds. rsc.org Electrocatalytic methods that use inexpensive and reusable heavy water (D₂O) as the deuterium source are also being explored. nih.gov
Improved Catalytic Systems: Research into new catalytic systems continues to yield more efficient and practical methods. This includes the use of magnesium and deuterated methanol (B129727) (CH₃OD) for reductive deuteration, which offers mild reaction conditions and excellent functional group tolerance. nih.govrsc.org Additionally, the development of late-stage direct hydrogen isotopic exchange (HIE) using catalysts like Raney nickel in continuous flow processes is improving cost-effectiveness and regioselectivity. x-chemrx.com The exploration of early-late heterobimetallic polyhydride (ELHB) complexes is also showing promise for enhancing catalytic H/D exchange. rsc.org
These emerging methodologies aim to make deuterated compounds like 3-Chlorotoluene-2,4,6-d3 more accessible for widespread use in research and industry.
Integration of Deuteration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis of complex molecules, including deuterated compounds. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict optimal synthesis conditions and outcomes. nih.govmdpi.com
Key areas of integration include:
Predictive Synthesis: ML models can be trained on large datasets of synthesis reactions to predict crucial parameters like heating temperature and time. nih.gov This data-driven approach can significantly accelerate the discovery of new materials and the optimization of synthetic routes for compounds like this compound. acs.org
Reaction Optimization: Deep learning models can predict and optimize chemical reactions in automated flow synthesis platforms. nih.gov By analyzing in-line analytical data, these models can forecast reaction yields and identify optimal conditions, leading to more efficient and reliable synthesis protocols. nih.gov
Property Prediction: Machine learning is capable of predicting various properties of materials, including those of anion exchange membranes, such as conductivity and stability. acs.org This predictive power can be harnessed to design and synthesize deuterated compounds with desired characteristics.
The synergy between AI and deuteration chemistry holds the potential to move from trial-and-error experimentation to a more predictive and efficient paradigm for materials discovery and synthesis. acs.orgnorthwestern.edu
Expansion of Deuterium Labeling for Understanding Complex Chemical Phenomena
Deuterium labeling is a fundamental tool for investigating the intricacies of chemical reactions. pearson.com The difference in mass between hydrogen and deuterium leads to the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than the C-H bond. libretexts.orgbeilstein-journals.org This effect provides profound insights into reaction mechanisms. nih.govresearchgate.net
Future applications in this area include:
Kinetic Isotope Effect Studies: The KIE is a powerful probe for determining reaction mechanisms. nih.govnih.gov By comparing the reaction rates of a compound and its deuterated analogue, chemists can deduce whether a C-H bond is broken in the rate-determining step. libretexts.org This is crucial for understanding enzymatic reactions, such as those catalyzed by cytochrome P450, and for designing more stable drugs. nih.gov
Tracing Reaction Pathways: Deuterium acts as a tracer, allowing scientists to follow the fate of specific atoms throughout a chemical transformation. wikipedia.orgpearson.com This is invaluable for elucidating complex reaction mechanisms and metabolic pathways. clearsynth.comsimsonpharma.com
Solvent Effects: The use of deuterated solvents like D₂O can influence reaction rates and equilibria, providing further mechanistic insights. libretexts.org
As analytical techniques become more sensitive, the application of deuterium labeling to unravel increasingly complex chemical and biological processes will continue to expand.
Advances in Spectroscopic Techniques for Sub-Nanoscale Deuterium Localization
The ability to precisely locate deuterium atoms within a molecule is critical for many applications. Advances in spectroscopic techniques are pushing the boundaries of detection and localization to the sub-nanoscale.
Emerging techniques include:
High-Resolution Spectroscopy: Methods like microwave-assisted laser-induced breakdown spectroscopy (MW-LIBS) are being developed for highly resolved detection of deuterium, even at atmospheric pressure. rsc.org This technique offers excellent repeatability and selectivity. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR provides detailed information about the environment of deuterium atoms in a molecule. wikipedia.org The use of deuterated solvents is standard in proton NMR to avoid solvent interference, but deuterium NMR itself is a powerful tool for structural analysis. clearsynth.comwikipedia.org
Mass Spectrometry: Mass spectrometry easily distinguishes between hydrogen and deuterium based on their mass difference, making it a fundamental tool for analyzing deuterated compounds. wikipedia.orgyoutube.com
Vibrational Spectroscopy: Infrared and Raman spectroscopy are sensitive to the vibrational frequencies of molecules, which are significantly altered by the substitution of hydrogen with deuterium. wikipedia.orgyoutube.com
Deuterium Metabolic Imaging (DMI): This magnetic resonance-based method allows for the three-dimensional mapping of the metabolism of deuterated substrates in vivo, offering real-time insights into biochemical processes. bohrium.com
These advanced spectroscopic methods are essential for realizing the full potential of deuterium labeling in fields ranging from materials science to medicine.
Multidisciplinary Research Bridging Synthetic Chemistry, Environmental Science, and Computational Modeling with Deuterated Systems
The applications of deuterated compounds are inherently multidisciplinary, connecting fundamental chemistry with applied sciences. Future research will see even greater integration across fields.
Key multidisciplinary avenues include:
Environmental Science: Deuterium is used as a stable isotopic tracer in environmental studies to track water movement, understand hydrological cycles, and monitor pollutants. zeochem.comiitk.ac.intandfonline.com For instance, deuterated compounds can be used to investigate the percutaneous absorption of environmental chemicals. tandfonline.com
Pharmaceutical Research: The "deuterium effect" is used to create deuterated drugs with improved metabolic stability and longer half-lives. zeochem.comchinesechemsoc.org The first deuterated drug was approved by the FDA in 2017, highlighting the therapeutic potential of this approach. chinesechemsoc.org
Computational Modeling: Computational methods are increasingly used to complement experimental studies of deuterated systems. Theoretical calculations can predict the effects of deuteration on molecular properties and reaction kinetics, guiding experimental design.
Materials Science: Deuterium labeling is used to improve the durability of materials like fiber-optic cables and semiconductors by reducing the rate of chemical degradation. isowater.com
The continued collaboration between synthetic chemists, environmental scientists, computational modelers, and researchers in other fields will be crucial for unlocking new applications and a deeper understanding of deuterated systems like this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 3-Chlorotoluene-2,4,6-d3 with high isotopic purity?
- Methodological Answer : The synthesis of this compound can be adapted from methods used for analogous deuterated chlorotoluenes. For example, the Sandmeyer reaction involving isotopic substitution (e.g., deuterated precursors) or catalytic deuteration of pre-chlorinated intermediates may be employed. Evidence from similar compounds (e.g., 2,6-Dichlorotoluene-3,4,5-D3) suggests that chlorination-dealkylation of tert-butyl precursors in deuterated solvents could yield high isotopic incorporation . Optimization requires monitoring reaction conditions (temperature, catalyst loading) via <sup>1</sup>H/<sup>2</sup>H NMR to ensure ≥98% deuterium enrichment .
Q. How can researchers confirm the isotopic purity and structural integrity of this compound?
- Methodological Answer : Isotopic purity is typically quantified using mass spectrometry (MS) coupled with gas/liquid chromatography. For structural validation, <sup>13</sup>C NMR and <sup>2</sup>H NMR are critical to distinguish deuterium positions and confirm substitution patterns. For example, <sup>2</sup>H NMR peaks at δ 2.3–2.5 ppm (methyl group) and δ 6.8–7.2 ppm (aromatic deuterons) are characteristic of this compound . Commercial standards (e.g., Kanto Reagents’ 98 atom% D product) serve as benchmarks for calibration .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Storage at 0–6°C in amber glass vials under inert gas (argon/nitrogen) minimizes degradation due to light, moisture, and oxidative side reactions. Accelerated stability studies on related deuterated compounds (e.g., 2-Chlorotoluene-d7) show <1% isotopic loss over 12 months under these conditions . Regular purity checks via GC-MS are advised for long-term storage.
Advanced Research Questions
Q. How can this compound be utilized as an internal standard in environmental or metabolic tracer studies?
- Methodological Answer : Its high isotopic purity (98 atom% D) makes it suitable for isotope dilution mass spectrometry (IDMS) to quantify trace chlorotoluene derivatives in complex matrices (e.g., soil, biological fluids). For metabolic studies, the deuterated methyl group enables tracking of demethylation pathways via LC-MS/MS. For example, analogous deuterated phenylephrine derivatives are used to study α1-adrenergic receptor agonist metabolism . A protocol would involve spiking samples with this compound, followed by extraction (SPE or LLE) and MRM (multiple reaction monitoring) detection .
Q. What experimental strategies resolve contradictions in kinetic data for deuterated chlorotoluenes in catalytic reactions?
- Methodological Answer : Discrepancies in kinetic isotope effects (KIEs) may arise from competing reaction mechanisms (e.g., radical vs. ionic pathways). To address this, researchers should:
- Conduct parallel experiments with protiated and deuterated analogs under identical conditions.
- Use computational modeling (DFT) to compare activation energies for H/D abstraction steps.
- Validate findings with <sup>2</sup>H kinetic isotope effect measurements (e.g., kH/kD > 2 suggests radical mechanisms) .
Q. How does deuteration affect the thermodynamic properties of this compound compared to its protiated form?
- Methodological Answer : Deuteration alters vibrational frequencies, impacting enthalpy (ΔH) and entropy (ΔS). For example:
- Boiling Point : The protiated form (3-Chlorotoluene) boils at 160–162°C, while the deuterated analog may show a slight increase (~0.5–1°C) due to increased molecular mass .
- Density : Experimental density for 3-Chlorotoluene is 1.07 g/cm³; deuteration increases this marginally (e.g., 2-Chlorotoluene-d4: 1.083 g/cm³) .
- Solubility : Deuterated compounds often exhibit reduced solubility in non-polar solvents due to stronger C-D vs. C-H bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
